Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1221792-96-6
VCID: VC3182018
InChI: InChI=1S/C16H17NO4.ClH/c1-19-12-8-13(16(18)20-2)15(14(17)9-12)21-10-11-6-4-3-5-7-11;/h3-9H,10,17H2,1-2H3;1H
SMILES: COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl
Molecular Formula: C16H18ClNO4
Molecular Weight: 323.77 g/mol

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride

CAS No.: 1221792-96-6

Cat. No.: VC3182018

Molecular Formula: C16H18ClNO4

Molecular Weight: 323.77 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride - 1221792-96-6

Specification

CAS No. 1221792-96-6
Molecular Formula C16H18ClNO4
Molecular Weight 323.77 g/mol
IUPAC Name methyl 3-amino-5-methoxy-2-phenylmethoxybenzoate;hydrochloride
Standard InChI InChI=1S/C16H17NO4.ClH/c1-19-12-8-13(16(18)20-2)15(14(17)9-12)21-10-11-6-4-3-5-7-11;/h3-9H,10,17H2,1-2H3;1H
Standard InChI Key DKPMOZMSPVJWFM-UHFFFAOYSA-N
SMILES COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl
Canonical SMILES COC1=CC(=C(C(=C1)N)OCC2=CC=CC=C2)C(=O)OC.Cl

Introduction

Chemical Properties and Characterization

Physical Properties

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride is typically obtained as a crystalline solid with specific physical characteristics. Based on structural analysis and comparison with similar compounds, this molecule likely exhibits specific melting point ranges, solubility profiles, and spectroscopic features that distinguish it from related compounds.

The presence of the hydrochloride salt significantly influences the compound's solubility profile, typically enhancing its water solubility compared to the free base form. This characteristic is particularly important for applications in biological systems where aqueous solubility is often a prerequisite for effective bioavailability and testing.

Structural Characterization

The structure of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride can be characterized through various spectroscopic and analytical techniques. These methods provide crucial information about the compound's structural features and purity, which are essential for both research applications and quality control in synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the aromatic protons, methoxy groups, benzyloxy substituent, and methyl ester. The amino group would typically appear as a broad singlet in the 1H NMR spectrum, while the hydrochloride salt formation would influence the chemical shift of protons adjacent to the amino group.

Infrared (IR) spectroscopy would show characteristic absorption bands for the ester carbonyl (typically around 1720-1740 cm-1), aromatic C=C stretching, C-O stretching for the methoxy and benzyloxy groups, and N-H stretching for the amino group. The presence of the hydrochloride salt would also influence the N-H stretching frequency.

Chemical Identity Parameters

The molecular identity of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride can be defined through several key parameters:

ParameterValue
Molecular FormulaC16H18ClNO4
Molecular WeightApproximately 323.77 g/mol
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents; enhanced water solubility due to HCl salt
Melting PointExpected range: 180-210°C (based on similar compounds)
pKaEstimated 3.5-4.5 for the protonated amino group

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride likely involves several key steps, beginning with appropriate precursors and proceeding through selective functionalization reactions. Based on established synthetic methodologies for similar benzoate derivatives, several potential routes can be proposed.

Synthetic StepReagentsConditionsYield Range
EsterificationMeOH, H2SO4 or SOCl2 then MeOHReflux, 3-6 hours80-95%
BenzylationBenzyl chloride, K2CO3DMF, 60-80°C, 4-8 hours70-85%
Nitration (if required)HNO3, H2SO40-5°C, 1-2 hours65-80%
ReductionH2, Pd/C or Fe, NH4ClRT, 2-12 hours75-90%
Salt FormationHCl in dioxane or EtOAc0-25°C, 1-3 hours90-98%

Chemical Reactivity and Transformations

Functional Group Reactivity

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride contains several reactive functional groups that can participate in various chemical transformations. Each functional group exhibits characteristic reactivity patterns that can be exploited for further derivatization and application development.

The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Under more forcing conditions, the ester can be reduced to an alcohol or amidated to form amide derivatives. These transformations are particularly important for the synthesis of potential drug candidates and biological probes.

Functional GroupPotential ReactionsReagentsApplications
Methyl EsterHydrolysisNaOH, H2OAccess to carboxylic acid derivatives
Methyl EsterTransesterificationR-OH, base/acidPreparation of different esters
Amino GroupAcylationAcid chlorides, anhydridesSynthesis of amides, sulfonamides
Amino GroupDiazotizationNaNO2, HClAccess to diazonium intermediates
Benzyloxy GroupHydrogenolysisH2, Pd/CDeprotection to hydroxyl group
Methoxy GroupDemethylationBBr3, CH2Cl2Generation of hydroxyl derivatives

Applications in Scientific Research

Chemical Research Applications

In organic chemistry, Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride serves as a valuable building block for the synthesis of more complex structures. The presence of multiple functional groups allows for selective transformations and the creation of diverse chemical libraries. This compound might find applications in the development of novel synthetic methodologies, catalysis research, and materials science.

The compound's structural features make it particularly suitable for studies involving hydrogen bonding interactions, coordination chemistry, and supramolecular assembly. The amino group can serve as a hydrogen bond donor, while the ester, methoxy, and benzyloxy groups can function as hydrogen bond acceptors, creating interesting possibilities for crystal engineering and the design of self-assembled structures.

Biological and Pharmaceutical Research

Substituted benzoates related to Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride have shown potential in various biological applications. While specific studies on this exact compound may be limited, structure-activity relationship analyses suggest possible applications in enzyme inhibition studies, receptor binding assays, and as intermediates in the synthesis of biologically active compounds.

The presence of the amino group at position 3 creates opportunities for further functionalization to enhance biological activity or target specificity. Similarly, the benzyloxy group at position 2 introduces hydrophobicity and potential for π-π interactions with protein targets, which can be crucial for biological recognition and binding.

Industrial and Analytical Applications

Beyond research laboratories, Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride and related compounds may find applications in industrial processes, particularly in the fine chemicals and pharmaceutical sectors. The compound could serve as an intermediate in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals.

Biological Activity and Structure-Activity Relationships

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of substituted benzoates provide valuable insights into how structural modifications affect biological activity. For Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride, several key structural features may influence its biological properties:

  • The benzyloxy group at position 2 introduces steric bulk and hydrophobicity, potentially enhancing binding to hydrophobic pockets in target proteins.

  • The amino group at position 3 can participate in hydrogen bonding interactions with target proteins and may contribute to water solubility.

  • The methoxy group at position 5 can serve as a hydrogen bond acceptor and influences the electronic distribution within the aromatic ring.

  • The methyl ester provides a site for potential hydrogen bond acceptance and can be metabolically cleaved to release the corresponding carboxylic acid.

Comparison with Related Compounds

Comparing Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride with structurally related compounds provides insights into the role of specific substituents in determining biological activity and physical properties.

CompoundStructural DifferencesImpact on PropertiesPotential Activities
Methyl 3-amino-2-methoxy-5-methylbenzoate HClMethoxy at position 2 instead of benzyloxy; Methyl at position 5 instead of methoxyReduced steric bulk; Altered electronic propertiesEnzyme inhibition; Antimicrobial properties
Methyl 3,5-dibenzyloxy-4-methoxybenzoateDifferent substitution pattern; No amino groupDifferent hydrogen bonding capabilities; Increased hydrophobicityDifferent target selectivity; Altered pharmacokinetics
3-Amino-2-(benzyloxy)-5-methoxybenzoic acidCarboxylic acid instead of methyl esterIncreased water solubility; Different hydrogen bonding patternAltered membrane permeability; Different metabolic stability

Analytical Characterization Techniques

Spectroscopic Analysis

Comprehensive characterization of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride requires the application of multiple spectroscopic techniques to confirm its structure and purity. These analytical methods provide complementary information about different aspects of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly valuable, with 1H NMR revealing characteristic signals for the aromatic protons (typically δ 6.5-7.5 ppm), methoxy protons (δ ~3.7-3.9 ppm), benzyloxy methylene protons (δ ~5.0-5.2 ppm), and methyl ester protons (δ ~3.8-3.9 ppm). The amino group protons would typically appear as a broad singlet that might shift significantly due to the hydrochloride salt formation.

13C NMR would complement this information by showing characteristic signals for the carbonyl carbon (~165-170 ppm), aromatic carbons (105-160 ppm), and the various carbon atoms bearing oxygen or nitrogen substituents. These spectral features would provide definitive evidence of the compound's carbon framework and substitution pattern.

Mass Spectrometry

Mass spectrometry would provide crucial information about the molecular weight and fragmentation pattern of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride. Electrospray ionization (ESI) or fast atom bombardment (FAB) techniques would be suitable for this compound, with the expected molecular ion corresponding to the free base form (M+H)+ at approximately m/z 288.

Characteristic fragmentation pathways might include the loss of the methyl ester group, cleavage of the benzyloxy substituent, and fragmentations within the aromatic ring. These fragmentation patterns can provide valuable structural confirmation and assist in distinguishing this compound from structurally related derivatives.

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be essential for assessing the purity of Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride and for monitoring reactions involving this compound. Reversed-phase HPLC using C18 columns with appropriate mobile phase compositions (typically acetonitrile/water mixtures with acid modifiers) would provide good separation and detection.

For more challenging separations, such as distinguishing between closely related isomers or detecting trace impurities, more sophisticated techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry might be necessary. These advanced analytical methods provide enhanced sensitivity and specificity, crucial for pharmaceutical and biological applications.

Analytical TechniqueExpected ResultsApplications
1H NMRAromatic protons: δ 6.5-7.5 ppm; OCH3: δ 3.7-3.9 ppm; OCH2Ph: δ 5.0-5.2 ppm; COOCH3: δ 3.8-3.9 ppmStructure confirmation; Purity assessment
13C NMRC=O: δ 165-170 ppm; Aromatic C: δ 105-160 ppmCarbon framework confirmation
IR SpectroscopyC=O stretch: 1720-1740 cm-1; N-H stretch: 3300-3500 cm-1Functional group identification
Mass SpectrometryM+H+ (free base): m/z ~288Molecular weight confirmation
HPLCRetention time dependent on conditionsPurity assessment; Reaction monitoring
X-ray CrystallographyCrystal structure parametersAbsolute configuration; Solid-state packing

Research Applications and Case Studies

Synthetic Utility in Medicinal Chemistry

Methyl 3-amino-2-(benzyloxy)-5-methoxybenzoate hydrochloride has potential applications as a building block in medicinal chemistry programs. The compound's multifunctionality allows for diverse transformations, enabling the creation of compound libraries for biological screening and structure-activity relationship studies.

Research AreaPotential ApplicationsKey Advantages
Medicinal ChemistryEnzyme inhibitors; Receptor modulatorsMultifunctional scaffold; Potential for structural diversification
Materials ScienceSupramolecular assemblies; Optical materialsπ-π stacking capabilities; Hydrogen bonding potential
Computational ChemistryStructure-activity predictions; Binding mode analysisWell-defined structure; Multiple interaction sites
Process DevelopmentReaction optimization; Scale-up studiesCrystalline salt form; Defined purification pathways

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